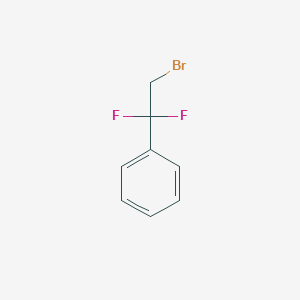

(2-Bromo-1,1-difluoroethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAOYTRHHQMNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546649 | |

| Record name | (2-Bromo-1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108661-89-8 | |

| Record name | (2-Bromo-1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108661-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromo-1,1-difluoroethyl)benzene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated aromatic compound that holds significant potential as a building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. The introduction of the gem-difluoroethyl group can modulate the physicochemical and biological properties of molecules, such as lipophilicity, metabolic stability, and binding affinity, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published in publicly available literature, some of its key physical and chemical properties have been reported or predicted. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 108661-89-8 | [1][2][3] |

| Molecular Formula | C₈H₇BrF₂ | [1][2][3] |

| Molecular Weight | 221.04 g/mol | [2][3] |

| Boiling Point | 218.4 °C at 760 mmHg | ChemicalBook |

| Density | 1.501 g/cm³ (predicted) | ChemBlink |

| Flash Point | 83.7 °C | ChemicalBook |

| Solubility | Practically insoluble in water (0.024 g/L at 25 °C, predicted) | ChemBlink |

Synthesis of this compound

A key synthetic route to this compound has been reported by Schlosser and colleagues in the journal Tetrahedron. The synthesis involves the reaction of (trifluoromethyl)benzene with butyllithium and subsequent trapping of the resulting intermediate with 1,2-dibromoethane.

Experimental Protocol: Synthesis via Trifluoromethylbenzene

This protocol is based on the general principles of organolithium chemistry and subsequent electrophilic trapping.

Materials:

-

(Trifluoromethyl)benzene

-

n-Butyllithium (in hexanes)

-

1,2-Dibromoethane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve (trifluoromethyl)benzene (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Slowly add a solution of 1,2-dibromoethane (1.2 eq) in the same anhydrous solvent to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Spectroscopic Properties

Detailed, experimentally verified spectroscopic data for this compound is scarce in readily accessible databases. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show a multiplet in the aromatic region (approximately 7.2-7.6 ppm) corresponding to the five protons of the phenyl group. The two protons of the bromomethyl group (-CH₂Br) would likely appear as a triplet in the upfield region, coupled to the two fluorine atoms.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the difluoroethyl group showing a characteristic triplet due to C-F coupling. The carbon of the difluoro group (-CF₂-) would also appear as a triplet. The bromomethyl carbon (-CH₂Br) would be observed in the aliphatic region.

-

¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements of the resulting cation.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-F stretching, and C-Br stretching.

Reactivity and Applications in Drug Development

The this compound moiety is a versatile building block for introducing a phenyl-gem-difluoroethyl group into target molecules. The bromine atom can be readily displaced through nucleophilic substitution or participate in various cross-coupling reactions, making it a valuable synthon in multi-step organic syntheses.[4]

The gem-difluoroethylene group is considered a bioisostere of a carbonyl or an ether linkage and can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] Its introduction can enhance metabolic stability by blocking sites susceptible to oxidation, and its electronic properties can modulate binding interactions with biological targets.

While specific examples of marketed drugs containing the this compound fragment are not readily identifiable, the broader class of gem-difluoroalkyl aromatic compounds is of significant interest in medicinal chemistry. These motifs are explored in the development of novel therapeutics across various disease areas. The reactivity of the benzylic gem-difluorobromide allows for its incorporation into diverse molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.

References

An In-depth Technical Guide to (2-Bromo-1,1-difluoroethyl)benzene

CAS Number: 108661-89-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the gem-difluoroethyl moiety into organic molecules is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This functional group can act as a bioisostere for carbonyl groups, ethers, and other functionalities, often leading to improved metabolic stability, modulated acidity or basicity, and altered molecular conformation.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, potential applications, and safety information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical supplier safety data sheets.

| Property | Value | Reference |

| CAS Number | 108661-89-8 | [5] |

| Molecular Formula | C₈H₇BrF₂ | [5] |

| Molecular Weight | 221.04 g/mol | [5] |

| Appearance | Liquid | - |

| Boiling Point | 55-56 °C at 2 mmHg | - |

| Melting Point | -26 to -24 °C | - |

| Density | 1.534 g/cm³ | - |

| Solubility | Practically insoluble in water (0.024 g/L at 25 °C, calculated) | - |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway to this compound could involve the radical bromination of (1,1-difluoroethyl)benzene. This reaction would likely proceed via a free radical mechanism, initiated by light or a radical initiator.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

(1,1-difluoroethyl)benzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1,1-difluoroethyl)benzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride to the flask to dissolve the reactants.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons adjacent to the bromine atom. The methylene protons will be split by the adjacent gem-difluoro group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two aliphatic carbons. The carbon bearing the fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

Mass Spectrometry

The mass spectrum will show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[7] Fragmentation patterns would likely involve the loss of a bromine radical and subsequent rearrangements of the phenyl-difluoroethyl cation.

Applications in Drug Development

The gem-difluoroethyl group is a valuable pharmacophore in modern drug design. Its introduction into a molecule can significantly alter its biological properties.

Bioisosteric Replacement

The difluoromethylene group (CF₂) is a well-known bioisostere of an ether oxygen or a carbonyl group.[1][2][3][4] This allows medicinal chemists to replace metabolically labile groups with a more stable fluorinated analogue, potentially improving the drug's half-life and oral bioavailability.

Figure 2. Role of gem-difluoroethyl group as a bioisostere.

Synthetic Building Block

This compound serves as a versatile synthetic intermediate. The bromine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities.

Figure 3. Synthetic utility of this compound.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom and a metabolically stable gem-difluoroethyl group makes it an attractive starting material for the preparation of novel therapeutic agents. While detailed synthetic and spectroscopic data for this specific compound are limited in the public domain, its properties and reactivity can be reasonably inferred from related structures. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. BJOC - Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane [beilstein-journals.org]

- 7. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of (2-Bromo-1,1-difluoroethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of gem-difluoro groups can significantly alter the physicochemical and biological properties of molecules. This guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of publicly available experimental data for this specific molecule, the presented spectroscopic data are predicted based on established principles and data from analogous structures. This document also outlines a plausible synthetic route and generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.4 - 7.6 | m | - | 5H, Aromatic protons |

| ~ 3.8 - 4.1 | t | ~ 14 | 2H, -CH₂Br |

Predictions are based on a standard deuterated chloroform (CDCl₃) solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 135 - 140 | t | ~ 25 | C (ipso) |

| ~ 130 - 132 | s | - | C (para) |

| ~ 128 - 130 | s | - | C (ortho, meta) |

| ~ 115 - 125 | t | ~ 240-250 | -CF₂- |

| ~ 35 - 40 | t | ~ 20-25 | -CH₂Br |

Predictions are based on a standard deuterated chloroform (CDCl₃) solvent.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -90 to -110 | t | ~ 14 | -CF₂- |

Referenced against CFCl₃. The chemical shift for fluorinated compounds can be significantly influenced by the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |

| 1100 - 1250 | Strong | C-F stretch |

| 690 - 770 | Strong | Aromatic C-H bend |

| 550 - 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 220/222 | [C₈H₇BrF₂]⁺ | Molecular ion peak, characteristic 1:1 isotopic pattern for Bromine. |

| 141 | [C₈H₇F₂]⁺ | Loss of ·Br |

| 123 | [C₇H₅F₂]⁺ | Loss of H₂CBr |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl fragment. |

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Physical and chemical properties of (2-Bromo-1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Bromo-1,1-difluoroethyl)benzene, a fluorinated organic compound of interest in synthetic chemistry and drug discovery. This document details its structural characteristics, physicochemical properties, spectroscopic data, and key aspects of its reactivity.

Core Physical and Chemical Properties

This compound, with the CAS number 108661-89-8, is a halogenated aromatic compound. Its structure features a phenyl group attached to a difluorinated ethyl chain with a terminal bromine atom. This combination of a reactive bromine atom and the unique electronic properties conferred by the gem-difluoro group makes it a valuable building block in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| CAS Number | 108661-89-8 | [1][2] |

| Boiling Point | 218.4 °C at 760 mmHg | N/A |

| Density | 1.222 g/cm³ | N/A |

| Flash Point | 83.7 °C | N/A |

| Melting Point | -26 to -24 °C | N/A |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methylene protons adjacent to the bromine atom. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons (-CH₂Br) would be split by the adjacent difluoro-carbon, resulting in a triplet.[3]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons and the two carbons of the ethyl chain. The carbon bearing the two fluorine atoms (CF₂) would exhibit a characteristic triplet due to C-F coupling. The carbon attached to the bromine (CH₂Br) would also be observable. Aromatic carbons typically resonate between 120-140 ppm.[4][5]

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal, likely a triplet due to coupling with the adjacent methylene protons, would be expected for the two equivalent fluorine atoms. The chemical shift would be indicative of the electronic environment of the CF₂ group.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibrations typically appear as strong bands in the region of 1000-1400 cm⁻¹. The C-Br stretching frequency is generally found at lower wavenumbers, typically between 500 and 600 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments, appearing as M⁺ and M+2 peaks of nearly equal intensity.[9] Common fragmentation pathways would involve the loss of a bromine radical (•Br) or the cleavage of the ethyl side chain.[10][11]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, analogous synthetic strategies can be inferred. One potential route could involve the radical bromination of 1,1-difluoro-1-phenylethane.

Logical Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the reactive C-Br bond and the influence of the difluoroethylphenyl group.

-

Nucleophilic Substitution: The primary alkyl bromide functionality makes the compound susceptible to nucleophilic substitution reactions (Sₙ2).[12] Various nucleophiles can displace the bromide ion, providing a pathway to introduce a wide range of functional groups. The presence of the electron-withdrawing fluorine atoms may influence the reactivity of the benzylic position.

Caption: General scheme for nucleophilic substitution of this compound.

-

Electrophilic Aromatic Substitution: The (2-bromo-1,1-difluoroethyl) group will act as a substituent on the benzene ring, directing incoming electrophiles. Due to the electron-withdrawing nature of the fluorine atoms, this group is expected to be deactivating and a meta-director for electrophilic aromatic substitution reactions.[13][14][15][16]

Caption: Expected outcome of electrophilic aromatic substitution on this compound.

Safety Information

This compound is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile fluorinated building block with potential applications in the synthesis of novel organic molecules for the pharmaceutical and agrochemical industries. Its unique structural features and reactivity profile make it a valuable tool for medicinal chemists and synthetic organic chemists. Further research into its specific reactions and the biological activity of its derivatives is warranted.

References

- 1. This compound (108661-89-8) Hnmr-Molbase [molbase.com]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (2-Bromoethyl)benzene(103-63-9) 13C NMR [m.chemicalbook.com]

- 5. 2-Bromoethylbenzene(1973-22-4) 13C NMR [m.chemicalbook.com]

- 6. azom.com [azom.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Thermal stability and decomposition of (2-Bromo-1,1-difluoroethyl)benzene

An In-depth Technical Guide on the Thermal Stability and Decomposition of (2-Bromo-1,1-difluoroethyl)benzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated thermal properties and decomposition of this compound. It is important to note that publicly available, peer-reviewed studies detailing the specific thermal analysis of this compound (CAS 108661-89-8) are limited. Consequently, this guide synthesizes information from literature on structurally analogous compounds and outlines the standard experimental protocols for assessing thermal stability. All data presented for analogous compounds should be considered as indicative rather than definitive for this compound.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents and materials. The presence of bromine and fluorine atoms on the ethyl side chain attached to a benzene ring imparts unique chemical properties. Understanding the thermal stability of this molecule is paramount for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.

This guide provides an in-depth analysis of the expected thermal behavior of this compound, including potential decomposition pathways and products. It also details the standard experimental methodologies used to determine these properties.

Inferred Thermal Stability Profile

Halogenated aromatic compounds, in general, exhibit a degree of thermal robustness. The stability of such compounds is influenced by the nature and position of the halogen substituents on the aromatic ring and any aliphatic side chains. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which suggests that the difluoroethyl group will likely require significant energy input to undergo cleavage. Conversely, the carbon-bromine bond is considerably weaker and is often the initial site of thermal decomposition in brominated organic compounds.

It is anticipated that the thermal decomposition of this compound would initiate with the cleavage of the C-Br bond. This would likely be followed by more complex degradation pathways at higher temperatures, potentially involving the elimination of hydrogen fluoride or reactions involving the benzene ring.

Anticipated Decomposition Products

Based on the thermal decomposition studies of other brominated and fluorinated organic molecules, the following are potential decomposition products of this compound under pyrolytic conditions:

-

Primary Decomposition Products:

-

Hydrogen Bromide (HBr)

-

Styrene derivatives

-

Brominated and fluorinated aromatic fragments

-

-

Secondary Decomposition Products (at higher temperatures):

-

Hydrogen Fluoride (HF)

-

Various polycyclic aromatic hydrocarbons (PAHs)

-

Soot and char

-

The exact composition of the decomposition products will be highly dependent on the experimental conditions, such as temperature, heating rate, and the presence or absence of oxygen.

Quantitative Data from Analogous Compounds

To provide a quantitative context, the following table summarizes thermal decomposition data for structurally related compounds. This data is intended to offer a comparative baseline for estimating the thermal stability of this compound.

| Compound Name | Structure | Decomposition Onset Temperature (°C) | Key Decomposition Products | Reference |

| (2-Bromoethyl)benzene | C₆H₅CH₂CH₂Br | Not specified, but noted to be stable under typical reaction conditions (up to 80-90°C).[1] | Not specified in available literature. | N/A |

| Brominated Flame Retardants (General) | Varies | 280 - 900 (decomposition range) | Brominated benzenes, brominated phenols, HBr.[2] | N/A |

Note: The lack of specific data for closely related analogs highlights the need for direct experimental analysis of this compound.

Experimental Protocols for Thermal Analysis

A comprehensive understanding of the thermal stability and decomposition of this compound would be achieved through the following standard experimental techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to study pyrolysis, or air/oxygen to study oxidative decomposition).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass remaining versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a linear rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows peaks corresponding to endothermic (melting, boiling) and exothermic (decomposition) events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

The outlet gas stream from the TGA furnace is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

-

This allows for the identification of the decomposition products in real-time as a function of temperature.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

References

A Technical Guide to (2-Bromo-1,1-difluoroethyl)benzene for Researchers and Drug Development Professionals

(2-Bromo-1,1-difluoroethyl)benzene , with the CAS number 108661-89-8, is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a difluoroethyl group and a bromine atom attached to a benzene ring, offers versatile reactivity for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and potential applications, with a focus on experimental protocols and logical workflows.

Commercial Availability

This compound is available from a range of commercial suppliers specializing in fine chemicals and research compounds. These suppliers offer the compound in various quantities with purities suitable for research and development purposes.

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | Information available upon request | Inquire |

| BLDpharm | ≥97% | 1g, 5g, 10g, 25g |

| Appchem | ≥97% | 1g, 5g, 10g, 25g, 50g, 100g |

| Molbase | Inquire | Inquire |

| Finetech Industry Limited | Inquire | Inquire |

| BTCpharm | Inquire | Inquire |

| ChemFish | Inquire | Inquire |

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data, including both experimentally determined and calculated values.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 221.04 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 108661-89-8 | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 58-59 °C at 20 mmHg (for 2-Bromo-1,4-difluorobenzene) | --INVALID-LINK-- |

| Melting Point | -31 °C (for 2-Bromo-1,4-difluorobenzene) | --INVALID-LINK-- |

| Density | 1.708 g/mL at 25 °C (for 2-Bromo-1,4-difluorobenzene) | --INVALID-LINK-- |

| Refractive Index | n20/D 1.508 (for 2-Bromo-1,4-difluorobenzene) | --INVALID-LINK-- |

Note: Some physical data provided is for the structurally related compound 2-Bromo-1,4-difluorobenzene due to limited experimental data for this compound.

Synthetic and Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the bromine atom, which can participate in a variety of cross-coupling and substitution reactions. The difluoroethyl group can influence the electronic properties of the benzene ring and introduce fluorine atoms, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[1][2]

General Synthetic Workflow

The synthesis of derivatives from this compound typically follows a general workflow involving the reaction of the bromine atom with a suitable coupling partner or nucleophile. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are not widely published, general procedures for reactions involving similar aryl bromides can be adapted. The following are representative protocols for common transformations.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.

Materials:

-

This compound

-

Aryl or vinyl boronic acid or boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOt-Bu, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.

-

Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography.

Applications in Drug Discovery and Development

Potential Role in Enzyme Inhibitor Synthesis

The synthesis of enzyme inhibitors often involves the creation of molecules that can specifically interact with the active site of a target enzyme. The versatile reactivity of this compound allows for the construction of diverse molecular scaffolds that can be tailored to fit into these active sites. For instance, the phenyl group can serve as a core structure, while the difluoroethyl moiety can modulate binding affinity and the bromine can be used as a handle to introduce various pharmacophores.[3]

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in organic synthesis, particularly for the development of novel therapeutic agents. Its unique combination of a reactive bromine handle and a difluoroethyl group makes it an attractive starting material for creating diverse molecular libraries for drug discovery programs. While detailed experimental protocols and direct applications in marketed drugs are not extensively documented, the general reactivity of aryl halides provides a solid foundation for its use in a wide range of chemical transformations. Further research into the specific applications of this compound is warranted and holds promise for the discovery of new bioactive molecules.

References

Navigating the Reactivity of (2-Bromo-1,1-difluoroethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the gem-difluoro group adjacent to a benzylic position and a bromine atom offers a unique combination of reactivity, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of the expected reactions of this compound, drawing upon established principles of organic chemistry and the known reactivity of analogous compounds. While specific literature detailing the reactions of this exact substrate is limited, this paper aims to provide a predictive framework for its synthetic utility. Key reaction classes, including nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions, are discussed in detail. This guide includes illustrative quantitative data, detailed experimental protocols for analogous reactions, and visual diagrams of reaction pathways to serve as a valuable resource for researchers exploring the synthetic applications of this promising building block.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The gem-difluoroethyl motif, in particular, is of growing interest as a bioisostere for various functional groups. This compound emerges as a versatile precursor for the introduction of the 2,2-difluoro-2-phenylethyl moiety. This guide explores the anticipated reactivity of this compound, providing a theoretical and practical foundation for its use in chemical synthesis.

Disclaimer: The following sections present expected reaction pathways and representative experimental data based on the known chemistry of structurally similar compounds. Specific reaction conditions and outcomes for this compound may require optimization.

Core Reactions of this compound

The chemical behavior of this compound is primarily dictated by the interplay of the phenyl ring, the gem-difluoro group, and the bromine atom, which serves as a good leaving group. The principal reaction pathways are expected to be nucleophilic substitution and elimination, with potential for participation in various transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The presence of a bromine atom at the benzylic position, activated by the electron-withdrawing gem-difluoro group, suggests that this compound should readily undergo nucleophilic substitution reactions. These reactions are anticipated to proceed via an S(_N)2 or S(_N)1-like mechanism, depending on the nucleophile, solvent, and reaction conditions. A variety of nucleophiles can be employed to displace the bromide and introduce new functionalities.

Caption: General scheme for nucleophilic substitution.

Table 1: Representative Data for Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product | Solvent | Temperature (°C) | Yield (%) |

| N₃⁻ | (2-Azido-1,1-difluoroethyl)benzene | DMF | 25 - 50 | 85 - 95 |

| CN⁻ | 3,3-Difluoro-3-phenylpropanenitrile | DMSO | 25 - 60 | 70 - 85 |

| RO⁻ | (2-Alkoxy-1,1-difluoroethyl)benzene | THF | 0 - 25 | 75 - 90 |

| RS⁻ | (1,1-Difluoro-2-(phenylthio)ethyl)benzene | Ethanol | 25 | 80 - 95 |

| R₂NH | N-(2,2-Difluoro-2-phenylethyl)dialkylamine | MeCN | 50 - 80 | 60 - 80 |

Note: This data is illustrative and based on reactions of analogous benzylic bromides.

Experimental Protocol: Synthesis of (2-Azido-1,1-difluoroethyl)benzene (Representative)

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 0.5 M), sodium azide (1.5 eq) is added in one portion.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired (2-azido-1,1-difluoroethyl)benzene.

Elimination Reactions (Dehydrobromination)

Treatment of this compound with a strong, non-nucleophilic base is expected to induce an elimination reaction (dehydrobromination) to yield 1,1-difluoro-2-phenylethene (β,β-difluorostyrene). This reaction likely proceeds through an E2 mechanism. The resulting gem-difluoroalkene is a valuable monomer and synthetic intermediate.

Caption: Dehydrobromination to form β,β-difluorostyrene.

Table 2: Representative Data for Elimination Reactions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Potassium t-butoxide | THF | 0 - 25 | 1 - 4 | 80 - 95 |

| DBU | MeCN | 25 - 82 | 6 - 12 | 75 - 90 |

| Sodium hydride | THF | 0 - 25 | 2 - 6 | 70 - 85 |

Note: This data is illustrative and based on dehydrohalogenation of similar substrates.

Experimental Protocol: Synthesis of 1,1-Difluoro-2-phenylethene (Representative)

-

A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) is cooled to 0 °C under an inert atmosphere.

-

Potassium tert-butoxide (1.2 eq) is added portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated carefully under reduced pressure at low temperature due to the volatility of the product.

-

The crude product can be purified by distillation or flash chromatography on silica gel to yield 1,1-difluoro-2-phenylethene.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a suitable handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions would allow for the formation of new carbon-carbon bonds at the benzylic position, providing access to a wide array of complex molecular architectures.

Caption: General scheme for palladium-catalyzed cross-coupling.

Table 3: Representative Data for Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 - 100 | 60 - 85 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 25 - 50 | 70 - 90 |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 80 - 120 | 50 - 75 |

Note: This data is illustrative and based on reactions of other benzylic bromides.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Representative)

-

To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in triethylamine (0.2 M), PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) are added under an inert atmosphere.

-

The reaction mixture is stirred at 50 °C for 6-12 hours until TLC analysis indicates complete consumption of the starting material.

-

The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and filtered through a pad of celite to remove the catalyst.

-

The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of complex fluorinated molecules. Although specific documented reactions of this compound are not widely available, its structural features strongly suggest a rich and predictable reactivity profile. This guide provides a foundational understanding of its potential transformations through nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions. The provided illustrative data and representative experimental protocols are intended to serve as a starting point for researchers to explore and unlock the synthetic potential of this valuable fluorinated intermediate. Further experimental investigation into the reactivity of this compound is warranted and is expected to reveal a wealth of opportunities for the development of novel compounds with applications in medicine, agriculture, and materials science.

An In-depth Technical Guide on the Discovery and First Synthesis of (2-Bromo-1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-1,1-difluoroethyl)benzene is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the gem-difluoroethyl group can significantly alter the physicochemical and biological properties of parent molecules, making this compound a valuable building block in the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of the discovery and first reported synthesis of this compound, including detailed experimental protocols, a summary of its physicochemical properties, and a discussion of the synthetic strategy.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. The gem-difluoroalkyl motif (CF2) is of particular interest as it can serve as a bioisostere for carbonyl groups, ethers, and other functional groups, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound, with its combination of a phenyl ring, a gem-difluoroethyl group, and a reactive bromine atom, represents a versatile synthetic intermediate for the introduction of this valuable motif.

Discovery and First Synthesis

The first synthesis of this compound was reported by Schlosser and co-workers in a 2004 publication in the journal Tetrahedron.[1] While the detailed experimental procedures from this seminal work are not readily accessible in the public domain, the synthetic approach laid the groundwork for accessing this and related compounds. The general strategy involves the transformation of a suitable carbonyl precursor.

Subsequent research and the availability of this compound from various chemical suppliers indicate that its synthesis is achievable through methods common in organofluorine chemistry. One plausible synthetic pathway is a fluoro-Pummerer type reaction or variations thereof, starting from a corresponding sulfoxide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 108661-89-8 | [2][3][4] |

| Molecular Formula | C₈H₇BrF₂ | [2][3][4] |

| Molecular Weight | 221.04 g/mol | [3][4] |

| Boiling Point | 218.4 °C at 760 mmHg | [5] |

| Density | 1.222 g/cm³ | [5] |

| Flash Point | 83.7 °C | [5] |

| Appearance | Cream-colored solid or liquid | [5] |

Experimental Protocols

While the original experimental protocol from Schlosser's 2004 paper could not be obtained, a representative synthesis of a structurally related compound, 2-bromo-1,1-difluoroethane, is detailed below to illustrate the general principles that could be adapted for the synthesis of this compound. The synthesis of the target molecule would likely involve the reaction of a phenyl-substituted precursor under similar conditions.

Representative Synthesis: Preparation of 2-Bromo-1,1-difluoroethane

This procedure details the anti-Markovnikov addition of hydrogen bromide to 1,1-difluoroethene.

Materials:

-

1,1-Difluoroethene

-

Hydrogen bromide (gas)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous, inert solvent (e.g., heptane, dichloromethane)

-

Reaction vessel equipped with a gas inlet, condenser, and stirring mechanism

Procedure:

-

A solution of 1,1-difluoroethene and a catalytic amount of AIBN in an anhydrous, inert solvent is prepared in the reaction vessel.

-

The reaction mixture is cooled to a suitable temperature, typically between 0 °C and room temperature.

-

Gaseous hydrogen bromide is bubbled through the solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is washed with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure 2-bromo-1,1-difluoroethane.

Adaptation for this compound:

The synthesis of this compound would likely start from a different precursor, such as a phenyl-substituted carbonyl compound. A possible synthetic workflow is outlined in the diagram below.

Synthetic Workflow and Logic

The following diagram illustrates a plausible logical workflow for the synthesis of this compound, starting from benzaldehyde. This proposed pathway involves several key transformations common in organic synthesis.

This diagram outlines a two-step synthetic sequence. The first step involves a Wittig-type olefination of benzaldehyde to introduce the difluoromethylene group, forming the intermediate 1,1-difluoro-2-phenylethene. The second step is the anti-Markovnikov addition of hydrogen bromide across the double bond to yield the final product.

Conclusion

This compound is a valuable synthetic building block in organofluorine chemistry. While its initial discovery and synthesis were reported in 2004, detailed experimental protocols for its preparation are not widely disseminated. However, based on established methodologies for the synthesis of related fluorinated compounds, plausible and efficient synthetic routes can be devised. The physicochemical data summarized in this guide will be of practical use to researchers working with this compound. Further exploration of the reactivity of this compound is warranted to unlock its full potential in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (2-Bromo-1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of (2-Bromo-1,1-difluoroethyl)benzene. In the absence of direct experimental data for this specific molecule, this guide leverages analogous data from structurally related compounds and established principles of conformational analysis to present a predictive model. The methodologies and theoretical framework detailed herein are designed to serve as a robust starting point for further experimental and computational investigations.

Predicted Molecular Structure and Conformational Isomers

The molecular structure of this compound is characterized by a benzene ring attached to a 2-bromo-1,1-difluoroethyl group. The primary conformational flexibility arises from the rotation around the Cα-Cβ single bond of the ethyl side chain. This rotation gives rise to two principal types of conformers: anti and gauche.

-

Anti Conformer: In this conformation, the bromine atom and the phenyl group are positioned on opposite sides of the Cα-Cβ bond, resulting in a dihedral angle of approximately 180°. This arrangement is expected to minimize steric hindrance.

-

Gauche Conformer: In the gauche conformation, the bromine atom is positioned at a dihedral angle of approximately 60° relative to the phenyl group. This conformation may be influenced by a balance of steric repulsion and potential stabilizing electrostatic interactions.

Studies on analogous haloethyl benzenes, such as (2-fluoroethyl)-benzene and (2-chloroethyl)-benzene, have shown a modest preference for the anti conformer.[1] This preference is attributed to repulsive interactions between the halogen substituent and the π-electron cloud of the phenyl ring, which destabilize the gauche conformer.[1] A similar trend is anticipated for this compound.

Predicted Quantitative Structural Data

The following tables summarize the predicted trends in key structural parameters for the anti and gauche conformers of this compound. These values are estimations based on general principles of chemical bonding and data from analogous molecules.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) - Anti Conformer | Predicted Length (Å) - Gauche Conformer |

| C-C (aromatic) | ~1.39 - 1.40 | ~1.39 - 1.40 |

| C-H (aromatic) | ~1.08 | ~1.08 |

| Cα-Cβ | ~1.53 - 1.55 | ~1.53 - 1.55 |

| Cα-F | ~1.38 - 1.40 | ~1.38 - 1.40 |

| Cβ-H | ~1.09 | ~1.09 |

| Cβ-Br | ~1.93 - 1.95 | ~1.93 - 1.95 |

| C(aromatic)-Cα | ~1.51 - 1.53 | ~1.51 - 1.53 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) - Anti Conformer | Predicted Angle (°) - Gauche Conformer |

| C-C-C (in ring) | ~120 | ~120 |

| C(aromatic)-Cα-Cβ | ~110 - 112 | ~110 - 112 |

| F-Cα-F | ~105 - 107 | ~105 - 107 |

| F-Cα-Cβ | ~109 - 111 | ~109 - 111 |

| H-Cβ-H | ~109.5 | ~109.5 |

| H-Cβ-Br | ~108 - 110 | ~108 - 110 |

| Cα-Cβ-Br | ~110 - 112 | ~110 - 112 |

Table 3: Predicted Dihedral Angles and Relative Energies

| Dihedral Angle (Phenyl-Cα-Cβ-Br) | Predicted Value (°) | Predicted Relative Energy (kcal/mol) |

| Anti | ~180 | 0 (most stable) |

| Gauche | ~60, ~300 | > 0 |

Experimental and Computational Workflow for Conformational Analysis

A combined experimental and computational approach is the most effective strategy for elucidating the conformational landscape of this compound.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for conformational analysis in solution.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

-

Data Acquisition:

-

Acquire high-resolution 1D ¹H and ¹³C NMR spectra for each solution at room temperature.

-

Perform temperature-dependent NMR studies to observe any changes in spectral parameters, which can indicate shifts in conformational equilibria.

-

Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the unambiguous assignment of all proton and carbon signals.

-

-

Data Analysis:

-

Measure the chemical shifts and coupling constants (specifically ³JHH) from the ¹H NMR spectra.

-

The magnitude of the vicinal coupling constants can be related to the dihedral angles through the Karplus equation, allowing for the determination of the relative populations of the anti and gauche conformers.

-

Analyze the changes in chemical shifts and coupling constants with solvent polarity to infer the relative polarities of the conformers.

-

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides detailed insights into the geometries, energies, and properties of the different conformers.

Methodology:

-

Conformational Search: Perform a systematic scan of the potential energy surface by rotating the Cα-Cβ bond in increments (e.g., 10-15°) to identify all possible energy minima corresponding to stable conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Perform vibrational frequency calculations for each optimized geometry to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Energy Analysis: Calculate the relative electronic and Gibbs free energies of the conformers to predict their relative populations at a given temperature.

-

NMR Parameter Calculation: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the NMR chemical shifts for each conformer. The calculated shifts can then be compared with the experimental data to validate the computational model and aid in the assignment of conformers.

Visualizing the Conformational Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the conformational analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on (2-Bromo-1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-1,1-difluoroethyl)benzene is a valuable building block in medicinal chemistry and drug development. The presence of the gem-difluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Nucleophilic substitution at the benzylic position of this compound provides a straightforward route to introduce a variety of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization.

This document provides detailed protocols for the nucleophilic substitution on this compound with common O-, N-, and S-nucleophiles. The methodologies are based on established principles of SN2 reactions, with specific conditions adapted from reactions on analogous non-fluorinated and deuterated substrates. The gem-difluoro group's electron-withdrawing nature can influence the reaction, potentially increasing the electrophilicity of the carbon bearing the bromine atom, while also raising the possibility of elimination side-reactions under strongly basic conditions.

General Reaction Scheme

The fundamental transformation involves the displacement of the bromide leaving group by a nucleophile. This reaction typically proceeds via an SN2 mechanism, especially with primary and secondary nucleophiles.

Caption: General scheme of nucleophilic substitution on this compound.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.

O-Alkylation with Phenols (Williamson Ether Synthesis)

This protocol describes the synthesis of aryl ethers by reacting this compound with a phenol in the presence of a base.

Materials:

-

This compound

-

Substituted Phenol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (2.0 eq) to the solution. If using sodium hydride, cool the solution to 0 °C and add NaH (1.1 eq) portion-wise.

-

Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes.

-

Add this compound (1.1 eq) to the stirred suspension.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ether.

N-Alkylation with Primary and Secondary Amines

This protocol details the synthesis of secondary and tertiary amines by reacting this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or Secondary Amine

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile or Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add this compound (1.1 eq) to the stirred suspension.

-

Attach a reflux condenser and heat the reaction mixture to 70 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

S-Alkylation with Thiols

This protocol outlines the synthesis of thioethers by reacting this compound with a thiol.

Materials:

-

This compound

-

Thiol

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.0 eq) and anhydrous THF.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add this compound (1.05 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-6 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to yield the crude product.

-

Purify by silica gel column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for nucleophilic substitution reactions on analogues of this compound. These should be considered as starting points for optimization.

Table 1: N-Alkylation of Primary and Secondary Amines with (1-Bromoethyl)benzene-d3

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Primary Amine | Benzylamine | K₂CO₃ | Acetonitrile | 60-80 | 4-12 | 70-90 |

| Primary Amine | Aniline | NaH | DMF | 25-50 | 6-18 | 60-80 |

| Secondary Amine | Dibenzylamine | DIPEA | CH₂Cl₂ | 25 | 8-24 | 75-95 |

| Secondary Amine | N-Methylaniline | K₂CO₃ | Acetonitrile | 60-80 | 6-16 | 70-85 |

Table 2: O-Alkylation of Phenols with (1-Bromoethyl)benzene-d3

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Phenol | K₂CO₃ | DMF | 50-70 | 4-10 | 80-95 |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60-80 | 3-8 | 85-98 |

| 4-Nitrophenol | NaH | THF | 25-50 | 6-18 | 70-90 |

Table 3: S-Alkylation of Thiols with (1-Bromoethyl)benzene-d3

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Benzenethiol | NaH | THF | 0 - rt | 1-6 | 85-95 |

| 4-Methylbenzenethiol | K₂CO₃ | DMF | 25-50 | 2-8 | 90-98 |

| Thiophenol | Et₃N | CH₂Cl₂ | 25 | 4-12 | 80-90 |

Logical Workflow

The general workflow for performing a nucleophilic substitution on this compound can be visualized as follows:

Caption: Experimental workflow for nucleophilic substitution.

Application of (2-Bromo-1,1-difluoroethyl)benzene in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The polymerization of (2-bromo-1,1-difluoroethyl)benzene has not been explicitly reported in the peer-reviewed literature to date. The following application notes and protocols are proposed based on established polymerization methodologies for structurally similar fluorinated and halogenated styrene monomers. The provided experimental parameters are illustrative and would require optimization.

Application Notes

This compound, a fluorinated styrene derivative, presents a unique monomer for the synthesis of advanced functional polymers. The presence of both bromine and geminal fluorine atoms on the vinyl group is anticipated to impart distinct chemical reactivity and result in polymers with valuable properties.

Key Potential Properties of Poly(1-bromo-2,2-difluorostyrene):

-

Chemical Resistance and Thermal Stability: The incorporation of fluorine atoms into the polymer backbone is known to enhance thermal and chemical stability due to the high bond energy of the C-F bond.

-

Controlled Refractive Index and Dielectric Properties: Fluorination typically lowers the refractive index and dielectric constant of polymers, making them suitable for applications in optics and electronics.

-

Post-polymerization Functionalization: The bromine atom on each repeating unit serves as a versatile handle for post-polymerization modification. This allows for the introduction of a wide range of functional groups through reactions such as nucleophilic substitution or transition metal-catalyzed coupling reactions. This functionality is particularly promising for the development of materials for biomedical applications, including drug delivery systems.

-

Biocompatibility and Drug Delivery: Fluorinated polymers are increasingly investigated for biomedical applications due to their unique properties.[1] They have been explored for use in drug delivery, gene therapy, and bioimaging.[1] The hydrophobic and lipophobic nature of fluorinated segments can influence drug encapsulation and release profiles. Polymers derived from this compound could be functionalized with targeting ligands or stimuli-responsive moieties for advanced drug delivery systems.

Potential Applications in Drug Development:

Polymers synthesized from this compound could be engineered for various drug delivery applications. The bromine functionality allows for the attachment of:

-

Targeting Ligands: Antibodies, peptides, or small molecules that direct the polymer-drug conjugate to specific cells or tissues.

-

Solubilizing Agents: Moieties like polyethylene glycol (PEG) to improve aqueous solubility and circulation time.

-

Therapeutic Agents: Covalent conjugation of drugs to the polymer backbone can create prodrugs with controlled release profiles.

Proposed Experimental Protocols

The polymerization of this compound can be approached through several modern controlled polymerization techniques. Below are detailed, yet hypothetical, protocols for Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which are well-suited for controlling the polymerization of functional monomers.

Protocol 1: Synthesis of Poly(1-bromo-2,2-difluorostyrene) via Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for the controlled polymerization of a wide range of monomers, including styrenes. The presence of the bromine atom in the monomer may influence the polymerization kinetics, and careful selection of the catalyst system is crucial.

Materials:

-

This compound (monomer)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

Experimental Workflow:

Caption: Workflow for the proposed ATRP synthesis of poly(1-bromo-2,2-difluorostyrene).

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and the monomer (2.21 g, 10 mmol).

-

Add anisole (5 mL) and the initiator, EBiB (14.7 µL, 0.1 mmol).

-

Seal the flask with a rubber septum.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: After the final thaw, backfill the flask with argon or nitrogen. Add PMDETA (20.9 µL, 0.1 mmol) via a degassed syringe.

-

Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 4-24 hours). Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

-

Termination: To quench the polymerization, open the flask to air and add a small amount of THF to dissolve the polymer.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

-

Collect the polymer by filtration and wash with fresh methanol.